molecular formula C15H13BrO3 B3265161 Methyl 3-[(4-bromophenoxy)methyl]benzoate CAS No. 402730-48-7

Methyl 3-[(4-bromophenoxy)methyl]benzoate

Cat. No. B3265161
CAS RN: 402730-48-7
M. Wt: 321.16 g/mol
InChI Key: HVJFHVVOXJJHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-bromophenoxy)methyl]benzoate is an organic compound that belongs to the class of benzoates. It is a white crystalline powder that is used in scientific research applications. This compound is synthesized through a series of chemical reactions and has a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Methyl 3-[(4-bromophenoxy)methyl]benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, and inhibition of their activity results in a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. This compound has also been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-[(4-bromophenoxy)methyl]benzoate in lab experiments is its high purity. The synthesis method results in a product with a high degree of purity, which is important for accurate experimental results. However, one limitation of using this compound is its relatively high cost compared to other compounds that can be used for similar experiments.

Future Directions

There are several future directions for the use of Methyl 3-[(4-bromophenoxy)methyl]benzoate in scientific research. One direction is the development of new drugs based on this compound. Its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. Another direction is the study of its mechanism of action. Further research is needed to fully understand how this compound inhibits the activity of certain enzymes. Finally, there is potential for the use of this compound in the study of enzyme kinetics and the development of new enzyme inhibitors.

Scientific Research Applications

Methyl 3-[(4-bromophenoxy)methyl]benzoate has a wide range of scientific research applications. It is used as a starting material for the synthesis of other organic compounds and is also used in medicinal chemistry research. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. It is also used in the study of enzyme kinetics and has been shown to inhibit the activity of certain enzymes.

properties

IUPAC Name

methyl 3-[(4-bromophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-4-2-3-11(9-12)10-19-14-7-5-13(16)6-8-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJFHVVOXJJHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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